![molecular formula C13H25Cl3O2Si B14493820 Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane CAS No. 63370-43-4](/img/structure/B14493820.png)
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane is a complex organosilicon compound. This compound is characterized by the presence of a silicon atom bonded to a propyl group, two ethyl groups, and a prop-1-en-1-yl group substituted with a 2,2,2-trichloroethoxy methoxy moiety. Organosilicon compounds like this one are often used in various industrial and research applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane typically involves multiple steps:
Formation of the Prop-1-en-1-yl Group: This can be achieved through the reaction of an appropriate alkene with a halogenating agent to introduce the double bond.
Attachment of the 2,2,2-Trichloroethoxy Methoxy Group: This step involves the reaction of the prop-1-en-1-yl group with 2,2,2-trichloroethanol in the presence of a base to form the trichloroethoxy methoxy moiety.
Formation of the Silane Core: The final step involves the reaction of the intermediate product with diethylchlorosilane in the presence of a catalyst to form the desired organosilicon compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the reaction.
Purification Steps: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding silane derivatives.
Substitution: The compound can undergo substitution reactions where the trichloroethoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
科学研究应用
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, and other cellular processes, resulting in its observed effects.
相似化合物的比较
Similar Compounds
Diethyl(propyl)silane: Lacks the trichloroethoxy methoxy group, resulting in different chemical properties.
Diethyl(ethyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane: Contains an ethyl group instead of a propyl group, leading to variations in reactivity and applications.
Uniqueness
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane is unique due to the presence of the trichloroethoxy methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
属性
CAS 编号 |
63370-43-4 |
|---|---|
分子式 |
C13H25Cl3O2Si |
分子量 |
347.8 g/mol |
IUPAC 名称 |
diethyl-propyl-[3-(2,2,2-trichloroethoxymethoxy)prop-1-enyl]silane |
InChI |
InChI=1S/C13H25Cl3O2Si/c1-4-9-19(5-2,6-3)10-7-8-17-12-18-11-13(14,15)16/h7,10H,4-6,8-9,11-12H2,1-3H3 |
InChI 键 |
NDOJLHYLBDMXQC-UHFFFAOYSA-N |
规范 SMILES |
CCC[Si](CC)(CC)C=CCOCOCC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


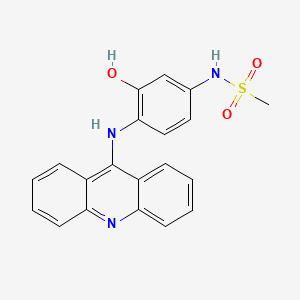
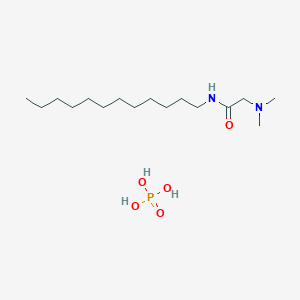
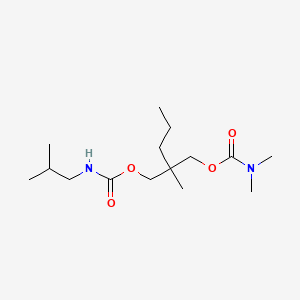




![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)

![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)
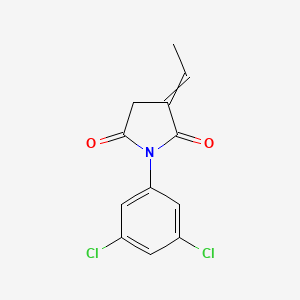
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)
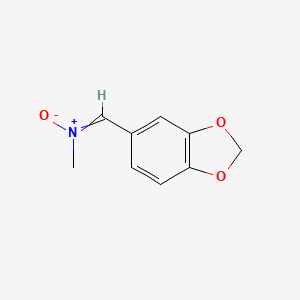
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)
